

A Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxyisonicotinaldehyde

Cat. No.: B1437302

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Abstract: This technical guide provides a comprehensive overview of **5-Fluoro-2-methoxyisonicotinaldehyde** (CAS No: 884495-12-9), a fluorinated pyridine-based heterocyclic aldehyde. The document details its physicochemical properties, plausible synthetic routes, reactivity profile, and significant applications as a key building block in medicinal chemistry and drug discovery. Emphasis is placed on the strategic importance of the fluoro and methoxy functional groups in modulating the bioactivity and pharmacokinetic properties of derivative compounds. Safety and handling protocols, based on structurally analogous compounds, are also provided for researchers. This guide is intended for chemists, pharmacologists, and professionals in the field of drug development.

Introduction to 5-Fluoro-2-methoxyisonicotinaldehyde

5-Fluoro-2-methoxyisonicotinaldehyde is a substituted pyridine derivative that has emerged as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group, a methoxy substituent, and a fluorine atom on the pyridine core, makes it a versatile building block for constructing more complex molecular architectures.

The incorporation of fluorine into bioactive molecules is a widely employed strategy in modern medicinal chemistry. The unique properties of the fluorine atom—such as its small size, high

electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.^[1] Consequently, fluorinated heterocyclic compounds like **5-Fluoro-2-methoxyisonicotinaldehyde** are of significant interest for the development of novel therapeutics, particularly in oncology and neuroscience.

Physicochemical and Structural Properties

The core physical and chemical characteristics of **5-Fluoro-2-methoxyisonicotinaldehyde** are summarized below. While specific experimental data for properties like melting and boiling points are not widely published for this exact molecule, data from structurally similar compounds are provided for context.

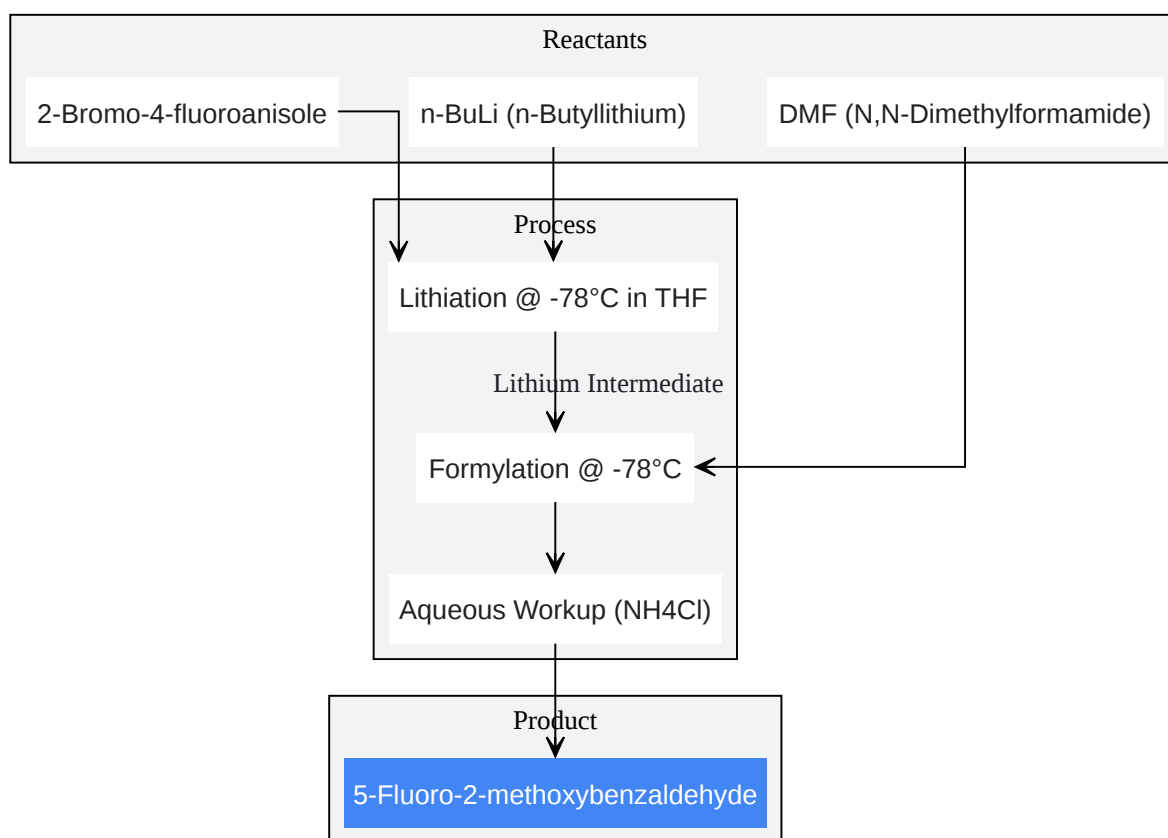
Property	Value	Source
IUPAC Name	5-Fluoro-2-methoxypyridine-4-carboxaldehyde	-
CAS Number	884495-12-9	[2]
Molecular Formula	C ₇ H ₆ FN ₂ O ₂	[2][3]
Molecular Weight	155.13 g/mol	[3]
Appearance	Solid	[3]
Melting Point	Data not available. (Isomeric 5-Fluoro-2-methoxybenzaldehyde: 41-46 °C)	[4][5]
Boiling Point	Data not available. (Isomeric 5-Fluoro-2-methoxybenzaldehyde: 118 °C @ 14 mmHg)	[4]
Functional Groups	Aldehyde, Fluoro, Methoxy, Pyridine (Nitrogen Heterocycle)	[2]

Synthesis and Reactivity

Representative Synthetic Protocol

A specific, peer-reviewed synthesis for **5-Fluoro-2-methoxyisonicotinaldehyde** is not readily available in the public domain. However, a common and highly effective method for synthesizing structurally analogous aryl aldehydes is the formylation of a lithiated intermediate. The following protocol, detailed for the synthesis of the isomeric 5-Fluoro-2-methoxybenzaldehyde from 2-Bromo-4-fluoroanisole, illustrates a plausible and robust pathway.^[4]

Reaction Scheme:



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Caption: Plausible synthesis route via lithiation and formylation.

Step-by-Step Methodology:[4]

- **Preparation:** To a three-necked round-bottomed flask under a nitrogen atmosphere, add the starting material (e.g., a suitable bromo-fluoro-methoxy-pyridine precursor) and anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise. The n-BuLi acts as a strong base to perform a lithium-halogen exchange, creating a highly reactive organolithium intermediate. This step is performed at low temperature to prevent side reactions.
- **Formylation:** Maintain the temperature at -78 °C and slowly add N,N-dimethylformamide (DMF) dropwise. DMF serves as the formylating agent, reacting with the organolithium species to form the aldehyde.
- **Quenching and Workup:** After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 1 hour. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction and Purification:** Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the final aldehyde.

Reactivity Profile

The chemical behavior of **5-Fluoro-2-methoxyisonicotinaldehyde** is dictated by its functional groups:

- **Aldehyde Group:** This is the primary site of reactivity, readily undergoing nucleophilic addition reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in C-C bond-forming reactions such as the Wittig reaction, aldol condensations, and reductive aminations to form substituted amines.

- **Pyridine Ring:** The nitrogen atom imparts basic properties and can be protonated or alkylated. The electron-withdrawing nature of the ring nitrogen and the aldehyde group can influence the regioselectivity of nucleophilic aromatic substitution reactions, although such reactions are less common than those involving the aldehyde.
- **Fluoro and Methoxy Groups:** These substituents modulate the electronic properties of the pyridine ring, influencing the reactivity of the other positions.

Spectroscopic Analysis

While full experimental spectra for **5-Fluoro-2-methoxyisonicotinaldehyde** are not widely available in public databases, the expected characteristics can be predicted based on its structure. Such analysis is critical for reaction monitoring and structural confirmation.

Technique	Predicted Key Characteristics
¹ H NMR	- Aldehyde Proton (CHO): A singlet around δ 9.8-10.2 ppm. - Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets due to coupling with the fluorine atom and each other. - Methoxy Protons (OCH ₃): A sharp singlet around δ 3.9-4.2 ppm.
¹³ C NMR	- Aldehyde Carbonyl (C=O): A signal in the downfield region, typically δ 185-195 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-165 ppm). The carbons bonded to fluorine and oxygen will show the largest shifts and potential C-F coupling.
¹⁹ F NMR	A single resonance, providing a sensitive probe for confirming the presence of the fluorine atom and for monitoring reactions. ^[6]
Mass Spec (MS)	- Molecular Ion (M ⁺): A peak corresponding to the molecular weight, $m/z \approx 155.04$. High-resolution mass spectrometry would confirm the elemental formula C ₇ H ₆ FNO ₂ .

Applications in Research and Drug Discovery

5-Fluoro-2-methoxyisonicotinaldehyde is primarily utilized as a specialized building block for the synthesis of high-value pharmaceutical compounds and agrochemicals.[5]

- **Medicinal Chemistry:** Its structural motifs are found in molecules targeting a range of biological pathways. The related benzaldehyde isomer is a precursor for compounds with dual affinity for the 5-HT(1A) receptor and the serotonin transporter, which are important targets for treating depression and anxiety disorders.[5]
- **Scaffold Development:** It serves as a starting point for creating libraries of novel heterocyclic compounds. The aldehyde handle allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in a drug discovery campaign.
- **Enhanced Pharmacokinetics:** The fluorine atom is strategically placed to block sites of metabolism or to enhance binding interactions with target enzymes or receptors, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the final drug candidate.[1]



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Caption: Workflow from building block to drug candidate.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for **5-Fluoro-2-methoxyisonicotinaldehyde**. However, based on the safety data for the structurally similar 5-Fluoro-2-methoxybenzaldehyde, the following hazards should be assumed:[7][8]

- **Hazard Classification:**
 - Skin Irritation (Category 2) - H315: Causes skin irritation.

- Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.
- Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
 - P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
 - Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust. Keep away from heat and sources of ignition.
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon).[4]

Always consult a full Safety Data Sheet for a structurally analogous compound before handling and perform a thorough risk assessment.

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